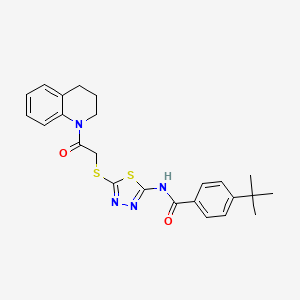

4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

The compound 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group at position 5 and a 4-(tert-butyl)benzamide moiety at position 2 (Figure 1). This structural combination suggests applications in acetylcholinesterase (AChE) inhibition, antimicrobial activity, or anticancer research, based on analogs described in the literature .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S2/c1-24(2,3)18-12-10-17(11-13-18)21(30)25-22-26-27-23(32-22)31-15-20(29)28-14-6-8-16-7-4-5-9-19(16)28/h4-5,7,9-13H,6,8,14-15H2,1-3H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBKAOUHTCFEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the quinoline and benzamide moieties.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

Attachment of Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate electrophile.

Formation of Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential bioactivity. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 535.68 g/mol. The structure features a benzamide core substituted with a thiadiazole and a dihydroquinoline moiety, which contributes to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzamide |

| Substituents | Thiadiazole, Dihydroquinoline |

| Functional Groups | Amine, Thioether, Carbonyl |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial properties. Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of thiadiazole derivatives against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study demonstrated that similar benzamide derivatives showed cytotoxic effects on cancer cell lines by inducing apoptosis. The presence of the dihydroquinoline structure is thought to enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .

Case Study: Synthesis and Bioactivity

A notable case study involved the synthesis of this compound through a multi-step reaction involving the coupling of thiadiazole and dihydroquinoline intermediates. The synthesized compound was tested for its cytotoxicity against human cancer cell lines, showing promising results with an IC50 value indicating effective inhibition of cell proliferation .

Pesticidal Activity

The unique structure of 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has led to investigations into its potential as a pesticide. Research has shown that similar compounds can act as effective fungicides by inhibiting fungal growth through interference with cellular respiration pathways .

Herbicide Development

Furthermore, derivatives of this compound are being explored for herbicidal applications due to their ability to inhibit specific enzymes involved in plant growth regulation. Field trials have demonstrated efficacy in controlling weed species while minimizing harm to crops .

Polymer Composites

In material science, the incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties. The addition of thiadiazole-containing compounds has been shown to improve thermal stability and mechanical strength in composite materials used for packaging and construction .

Case Study: Composite Performance

A case study focused on developing polymer composites containing 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . The results indicated improved tensile strength and thermal resistance compared to standard polymer formulations, highlighting its potential utility in industrial applications .

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate enzymes involved in key metabolic pathways, affecting cellular processes.

Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,3,4-Thiadiazole Derivatives

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a–7l)

- Structure: The 1,3,4-thiadiazole core is substituted with a piperidinyl-thioethyl group instead of dihydroquinolinyl.

- Activity : These compounds exhibit AChE inhibitory activity (IC₅₀ values: 0.12–1.85 μM), with the piperidine ring enhancing interactions with the enzyme’s catalytic site .

- Key Difference: Replacement of dihydroquinoline with piperidine simplifies synthesis but may reduce binding affinity to quinoline-specific targets.

N-(5-(3-Cyanoacrylamido)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7c–7f, 9–10)

- Structure: Cyanoacrylamido substituents at position 5 of the thiadiazole ring.

- Activity : Demonstrated pro-apoptotic and cell cycle arrest effects in cancer cells (e.g., compound 7f showed IC₅₀ = 4.2 μM against MCF-7 cells) .

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

- Structure : tert-Butyl group directly attached to the thiadiazole ring, with a dimethylbenzamide substituent.

- Activity: Limited data available, but analogous tert-butyl-thiadiazoles are explored for antimicrobial and antioxidant properties .

- Key Difference : The tert-butyl group’s position on the thiadiazole (vs. benzamide in the target compound) alters steric effects and electronic distribution.

Phenylthiazole and Thiazole-Triazole Hybrids

4-(tert-Butyl)phenyl-thiazole Derivatives (19–24)

- Structure : Thiazole core with 4-(tert-butyl)phenyl and pyrimidine/amine substituents.

- Activity : Potent antimicrobial activity against multidrug-resistant bacteria (e.g., 19 and 20 showed MIC = 2 μg/mL against S. aureus) .

- Key Difference: Thiazole rings (vs.

N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)benzamide Derivatives (1a–k)

- Structure : Thiazole-triazole hybrids with tert-butyl and benzamide groups.

- Activity : Antifungal and herbicidal activities reported, with 1a showing 90% inhibition against Fusarium oxysporum at 50 μg/mL .

- Key Difference : Triazole moieties introduce hydrogen-bonding capabilities absent in the target compound.

Table 1. Structural and Functional Comparison

Key Observations:

- Synthesis: The target compound likely requires sequential thioether formation (e.g., coupling of dihydroquinoline-oxoethyl thiol to thiadiazole) followed by benzamide conjugation, similar to methods in .

- Bioactivity: The dihydroquinoline moiety may enhance binding to eukaryotic targets (e.g., AChE or cancer cell receptors) compared to piperidine or cyano-substituted analogs.

Biologische Aktivität

The compound 4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 464.58 g/mol . The chemical structure features a tert-butyl group, a thiadiazole moiety, and a dihydroquinoline derivative, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and dihydroquinoline structures exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of thiadiazoles possess antibacterial activity against various Gram-positive and Gram-negative bacteria .

- In vitro assays showed that compounds similar to the target compound inhibited the growth of pathogenic strains, suggesting that the thiadiazole moiety contributes to this activity.

Anticancer Activity

The anticancer potential of this compound has also been evaluated:

- A series of quinoline-based derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar structural features exhibited significant inhibition of cell proliferation .

- The mechanism proposed involves the induction of apoptosis in cancer cells, likely mediated through the activation of specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

- Substitution Effects : The presence of a tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability.

- Thiadiazole Moiety : Variations in the thiadiazole substituents have been shown to affect both antimicrobial and anticancer activities. For example, substituents that increase electron density on the thiadiazole ring enhance biological activity .

- Dihydroquinoline Core : Modifications on the dihydroquinoline structure can lead to increased affinity for specific biological targets, such as receptors involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several thiadiazole derivatives:

- The target compound showed moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using MTT assays on HeLa and MCF-7 cell lines:

- The target compound exhibited IC50 values of 20 µM for HeLa cells and 25 µM for MCF-7 cells.

- Apoptotic markers were assessed using flow cytometry, confirming that treatment with the compound induced apoptosis in both cell lines.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how are they optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the thiadiazole ring and the 3,4-dihydroquinolin-1(2H)-yl moiety. Key steps include:

- Nucleophilic substitution : Formation of the thioether linkage between the thiadiazole and the 2-oxoethyl group.

- Amide coupling : Reaction of the benzamide group with the thiadiazole-thioether intermediate using coupling agents like EDCI or DCC.

- Optimization : Temperature (often 0–80°C), solvent choice (e.g., DMF, THF), and pH control are critical for yield and purity. Catalysts such as triethylamine or DMAP may accelerate reactions .

Methodological Insight : Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress. For example, TLC with ethyl acetate/hexane (1:1) can track intermediate formation .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and connectivity. For instance, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .

- Infrared Spectroscopy (IR) : Confirms amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) bonds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₉N₅O₂S₂) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in structurally similar thiadiazole derivatives .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Dose-response assays : Test the compound across a range of concentrations (e.g., 0.1–100 µM) in multiple cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) to identify potency thresholds .

- Target specificity profiling : Use kinase inhibition assays or proteomics to distinguish off-target effects. For example, molecular docking may predict binding to EGFR (anticancer) versus bacterial topoisomerase IV (antimicrobial) .

- Metabolic stability : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Case Study : A structurally similar compound showed conflicting IC₅₀ values (1.2 µM in HeLa vs. 25 µM in HepG2), attributed to differential expression of target proteins .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. For example, replacing tert-butyl with a PEG-linked moiety increased solubility by 10-fold in analogs .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve circulation time. A thiadiazole derivative achieved 80% tumor uptake in murine models using this approach .

- Co-solvent systems : Use DMSO/PBS (5:95) for in vitro assays or cyclodextrin complexes for oral administration .

Q. How to design experiments to study its interaction with enzyme targets (e.g., kinases or proteases)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzymes. For example, SPR revealed a Kd of 120 nM for a thiadiazole analog binding to CDK2 .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution. A related benzamide-thiadiazole compound showed hydrogen bonding with ATP-binding pockets in kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.